Scientific Field: Biocatalysis and Bioconversion
Application Summary: This compound is used in the bioconversion of furans, which are seen as potential substitutes for petroleum derivatives.
Methods of Application: The process involves the use of microorganisms and enzymes for the bioconversion of furans. A recombinant E.
Results: The process resulted in the successful synthesis of MMFCA from 5-MMF.
Scientific Field: Organic Chemistry
Application Summary: While the specific compound isn’t directly referenced, the research discusses the synthesis of indole derivatives, which are important types of molecules in cell biology.
Methods of Application: The Fischer indole synthesis method was used, involving the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol.
Results: The process resulted in the successful synthesis of a tricyclic indole.
Scientific Field: Biotechnology for Biofuels
Application Summary: An enzymatic cascade involving three fungal oxidoreductases has been developed for the production of 2,5-furandicarboxylic acid from 5-methoxymethylfurfural.
Methods of Application: Aryl-alcohol oxidase and unspecific peroxygenase act on 5-methoxymethylfurfural and its partially oxidized derivatives yielding 2,5-furandicarboxylic acid.
Scientific Field: Biomass Conversion and Biorefinery
Application Summary: The production and value addition of various lipophilic analogs of HMF are rather scattered in the literature.
Methods of Application: The process involves the acid-catalyzed alcoholysis of biomass.
Results: The process resulted in the successful production of 5-(ethoxymethyl)furfural (EMF) from biomass.
Application Summary: The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole.
Scientific Field: Catalysis
Application Summary: In terms of bioproducts distribution, the two catalysts led mainly to 2BMF.
Methods of Application: The process involves the use of catalysts.
Results: The process resulted in a higher maximum yield of 2BMF.
5-(Methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 232.24 g/mol. It is known for its unique structure, which includes a pyrazole ring substituted with a methoxymethyl group and a phenyl group. The compound is represented by the IUPAC name 5-(methoxymethyl)-1-phenylpyrazole-4-carboxylic acid, and its chemical structure can be expressed in SMILES notation as COCC1=C(C=NN1C2=CC=CC=C2)C(=O)O .
The reactivity of 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is largely influenced by its functional groups. The carboxylic acid group can undergo typical acid-base reactions, while the pyrazole moiety can participate in nucleophilic substitutions and condensation reactions. Additionally, the methoxymethyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding alcohols or acids .
Research indicates that 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid exhibits various biological activities, including anti-inflammatory and analgesic effects. These properties are attributed to its ability to modulate pathways associated with pain and inflammation. Furthermore, preliminary studies suggest potential anticancer activity, although further investigations are required to fully understand its mechanisms and efficacy in clinical settings .
The synthesis of 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves several steps:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .
5-(Methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has potential applications in pharmaceutical research, particularly in drug development targeting inflammatory diseases and cancer. Its unique structure allows it to serve as a lead compound for synthesizing derivatives with enhanced biological properties. Additionally, it may find use in agrochemicals due to its biological activity against pests .
Interaction studies involving 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid focus on its binding affinity to various biological targets. Preliminary findings suggest that it may interact with enzymes involved in inflammatory pathways, as well as receptors associated with pain modulation. These interactions are critical for understanding its therapeutic potential and guiding further drug design efforts .
Several compounds share structural similarities with 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | C12H12N2O2 | Lacks the methoxymethyl group; simpler structure may affect biological activity. |
3-(Methoxycarbonyl)-1-methyl-1H-pyrazole | C7H8N2O3 | Contains a methoxycarbonyl group instead of a methoxymethyl; different reactivity profile. |
4-(Methoxy)-phenylhydrazine | C8H10N2O | Does not contain a pyrazole ring; primarily used in organic synthesis rather than biological applications. |
The uniqueness of 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid lies in its combination of both pyrazole and carboxylic functionalities along with the methoxymethyl substituent, which may enhance its solubility and bioavailability compared to structurally similar compounds .
The compound’s molecular formula is C₁₂H₁₂N₂O₃, with a molecular weight of 232.24 g/mol. Its structure comprises:
Property | Value |
---|---|
CAS Number | 130187-94-9 |
SMILES | COCC1=C(C=NN1C2=CC=CC=C2)C(=O)O |
IUPAC Name | 5-(Methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid |
Key Functional Groups:
This compound belongs to the pyrazole carboxylic acid class, a subset of azole heterocycles. Structurally, it is classified as:
Comparison to Analogous Derivatives:
The synthesis of pyrazole derivatives, including 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, has traditionally relied on cyclocondensation reactions between hydrazine derivatives and 1,3-difunctional systems [2]. The most established approach involves the condensation of phenylhydrazine with appropriate β-dicarbonyl compounds or their equivalents [20].
Classical pyrazole formation proceeds through the nucleophilic attack of hydrazine derivatives on electrophilic carbonyl centers, followed by cyclization and dehydration [5]. For the target compound, the initial step typically involves the reaction of phenylhydrazine with ethyl acetoacetate derivatives under acidic or thermal conditions [2]. The reaction mechanism proceeds through the formation of a hydrazone intermediate, which undergoes intramolecular cyclization to form the pyrazole ring system [20].
Optimization studies have demonstrated that reaction conditions significantly influence both yield and regioselectivity [16]. Traditional heating methods in ethanol solvent typically require 10-16 hours of reflux conditions to achieve acceptable conversions [16]. The use of catalytic amounts of hydrochloric acid in combination with dimethyl sulfoxide has been shown to improve reaction efficiency, reducing reaction times while maintaining high yields [16].
Reaction Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Thermal heating | Ethanol | 78 | 12-16 | 75-85 |
Acid catalysis | Ethanol/Dimethyl sulfoxide | 78 | 6-8 | 80-92 |
Microwave activation | Ethanol | 78 | 2-4 | 85-95 |
The regioselectivity of pyrazole formation depends heavily on the electronic and steric properties of the starting materials [4] [17]. When using unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers can be controlled by careful selection of reaction conditions and substitution patterns [4]. Studies have shown that electron-withdrawing groups favor the formation of specific regioisomers with selectivities exceeding 98:2 in optimized systems [20].
The introduction of methoxymethyl groups into organic molecules has evolved significantly with the development of novel catalytic methodologies [3]. Recent advances in manganese-catalyzed methoxymethylation have provided environmentally benign alternatives to traditional methods [3]. The interrupted borrowing hydrogen strategy represents a particularly promising approach for methoxymethyl group incorporation [3].
Manganese(I) catalysis enables the direct methoxymethylation of primary amides using methanol as both the methoxymethylating agent and solvent [3]. The proposed mechanism involves the formation of coordinatively unsaturated amido intermediates through metal-ligand cooperation, followed by methanol activation and subsequent β-hydride elimination [3]. This process generates formaldehyde equivalents in situ, which then undergo nucleophilic addition with methanol to form the desired methoxymethyl functionality [3].
Catalyst System | Substrate | Solvent | Temperature (°C) | Yield (%) | Selectivity |
---|---|---|---|---|---|
Manganese(I) complex | Primary amides | Methanol | 120 | 75-92 | >95% |
Palladium catalyst | Aryl halides | Dimethylformamide | 80 | 65-78 | >90% |
Copper triflate | β-Dicarbonyl compounds | Acetonitrile | 60 | 70-85 | >88% |
Alternative catalytic approaches include the use of copper-based systems for methoxymethyl ether formation [15]. These methods typically employ methoxymethyl chloride as the methylating agent in the presence of base catalysts [12]. The regioselectivity of methoxymethylation can be controlled through careful selection of protecting group strategies and reaction conditions [12].
Recent developments in photoredox catalysis have also shown promise for methoxymethyl group introduction [10]. These methods operate under mild conditions and demonstrate excellent functional group tolerance, making them suitable for complex molecule synthesis [10]. The use of visible light activation allows for precise control over reaction selectivity and minimizes unwanted side reactions [10].
The regioselective introduction of N-phenyl substituents in pyrazole synthesis presents significant challenges due to the inherent ambidentate nature of pyrazole anions [17]. The nitrogen atoms at positions 1 and 2 of the pyrazole ring exhibit different nucleophilicities, leading to potential regioisomer formation during substitution reactions [17].
Computational studies using density functional theory at the B3LYP/6-31G**(d) level have provided insights into the regioselectivity patterns observed in N-substitution reactions [17]. The calculations reveal that electronic effects of substituents at the 3-position of pyrazole significantly influence the relative nucleophilicity of the two nitrogen atoms [17]. Electron-withdrawing groups such as nitro or ester functionalities favor N1-substitution, while electron-donating groups can alter this selectivity [17].
Experimental optimization of N-phenylation reactions has identified potassium carbonate in dimethyl sulfoxide as an effective "superbasic medium" for achieving high regioselectivity [17]. This solvent system weakens electrostatic interactions between metal cations and pyrazolate anions, enhancing nucleophilicity and improving reaction outcomes [17].
Pyrazole Substrate | Base System | Solvent | Temperature (°C) | N1:N2 Ratio | Yield (%) |
---|---|---|---|---|---|
3-Nitropyrazole | Potassium carbonate | Dimethyl sulfoxide | 60 | >20:1 | 85-92 |
3-Ester pyrazole | Potassium carbonate | Dimethyl sulfoxide | 60 | 2:1 | 75-85 |
3-Methylpyrazole | Potassium carbonate | Dimethyl sulfoxide | 60 | 10:1 | 80-88 |
The steric effects of electrophiles also play a crucial role in determining regioselectivity [17]. Less sterically hindered electrophiles generally provide higher yields and better regioselectivity compared to bulky coupling partners [17]. Secondary halides show decreased reaction rates, consistent with an SN2 mechanism for the N-alkylation process [17].
Mechanistic studies have revealed that the regioselectivity is kinetically controlled rather than thermodynamically determined [4]. The formation of chelation complexes between the pyrazole substrate and metal catalysts can influence the approach of electrophilic partners, thereby affecting the final product distribution [4].
The development of sustainable methodologies for carboxylic acid functionalization has become increasingly important in contemporary organic synthesis [6] [8]. Green chemistry principles emphasize the reduction of waste generation, the use of renewable feedstocks, and the implementation of energy-efficient processes [6].
Multicomponent reactions represent one of the most promising approaches for sustainable pyrazole synthesis [6]. These one-pot procedures combine multiple starting materials in a single reaction vessel, reducing the number of purification steps and minimizing waste generation [6]. The simultaneous assembly of multiple building blocks provides excellent atom economy and step economy, aligning with green chemistry principles [6].
Green Chemistry Metric | Traditional Method | Multicomponent Approach | Improvement Factor |
---|---|---|---|
Atom Economy (%) | 65-70 | 85-92 | 1.3x |
E-Factor | 15-25 | 5-8 | 3x |
Energy Consumption (kJ/mol) | 450-600 | 200-350 | 2x |
Solvent Usage (mL/g product) | 50-80 | 20-35 | 2.5x |
Solvent selection plays a critical role in green synthesis strategies [6]. Water has emerged as an ideal medium for many heterocycle-forming reactions due to its non-toxic nature, renewability, and unique solvation properties [6]. Aqueous reaction conditions often enhance reaction rates through hydrophobic effects and provide simplified workup procedures [6].
Microwave-assisted synthesis represents another important green technology for pyrazole preparation [7]. Microwave activation reduces reaction times from hours to minutes while often improving yields and selectivities [7]. The direct heating of reaction mixtures eliminates the need for high-temperature oil baths and reduces overall energy consumption [7].
Enzymatic approaches to carboxylic acid functionalization have gained attention as biocatalytic alternatives to traditional chemical methods [14]. Candida antarctica lipase B has demonstrated excellent performance in direct amide synthesis from carboxylic acids and amines [14]. These enzymatic processes operate under mild conditions, exhibit high selectivity, and generate minimal waste [14].
Biocatalytic System | Substrate Scope | Yield Range (%) | Reaction Conditions |
---|---|---|---|
Candida antarctica lipase B | Carboxylic acids + amines | 85-98 | 40°C, 6-24h |
Novozym 435 | Aromatic acids | 75-90 | 60°C, 12-18h |
Immobilized enzymes | Aliphatic acids | 80-95 | 50°C, 8-16h |
Electrochemical methods for carboxylic acid activation have emerged as promising alternatives to traditional oxidative approaches [9]. These methods operate at relatively low potentials, demonstrate improved catalyst compatibility, and generate minimal chemical waste [9]. The formation of self-adsorbed monolayers at electrode surfaces enables selective oxidation while preserving sensitive catalyst systems [9].